4-Amino-8-chloroquinoline-3-carboxylic acid

Overview

Description

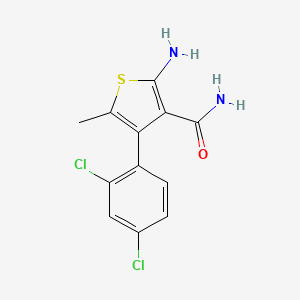

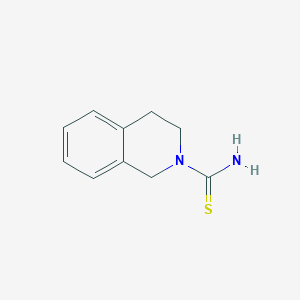

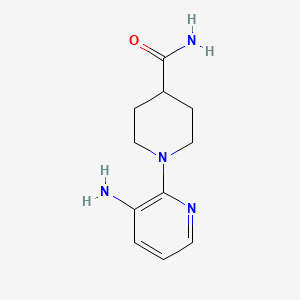

“4-Amino-8-chloroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H7ClN2O2 . It is also known by other names such as “3-Quinolinecarboxylic acid, 4-amino-8-chloro-” and has a CAS registry number 955328-22-0 .

Molecular Structure Analysis

The compound has a molecular weight of 222.63 g/mol . The InChI string representation of its structure is InChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-8 (12)6 (10 (14)15)4-13-9 (5)7/h1-4H, (H2,12,13) (H,14,15) . The compound’s canonical SMILES representation is C1=CC2=C (C (=CN=C2C (=C1)Cl)C (=O)O)N .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 76.2 Ų and a complexity of 262 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 222.0196052 g/mol .

Scientific Research Applications

Drug Design and Medicinal Chemistry

4-Amino-8-chloroquinoline-3-carboxylic acid: is a valuable pharmacophore in drug design due to its broad spectrum of bioactivity. It serves as a core template for developing new drugs with potential therapeutic effects. The compound’s structure allows for the creation of numerous derivatives, which can be tailored for specific medicinal purposes .

Antimicrobial and Antibiofilm Agents

This compound has been studied for its efficacy in inhibiting quorum sensing, a bacterial communication system crucial for biofilm formation. Derivatives of 4-Amino-8-chloroquinoline-3-carboxylic acid have shown promise as potential antimicrobial and antibiofilm agents, particularly against multidrug-resistant pathogens like Pseudomonas aeruginosa .

Antimalarial Research

Quinoline derivatives, including those derived from 4-Amino-8-chloroquinoline-3-carboxylic acid, have a history of use in antimalarial drugs. Research continues to explore new quinoline-based compounds that can combat drug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria .

Anticancer Activity

The structural motif of quinoline is significant in the synthesis of compounds with anticancer properties. 4-Amino-8-chloroquinoline-3-carboxylic acid derivatives are being investigated for their potential to inhibit cancer cell growth and proliferation .

Quorum Sensing Inhibitors

Research into quorum sensing inhibitors is a promising strategy to address antibiotic resistance. Compounds based on 4-Amino-8-chloroquinoline-3-carboxylic acid are being synthesized and evaluated for their ability to disrupt bacterial communication, thereby preventing the spread of infections .

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 4-Amino-8-chloroquinoline-3-carboxylic acid is utilized for the synthesis of complex molecules. Its reactivity allows for various substitutions and transformations, enabling the creation of diverse and biologically active molecules .

Mechanism of Action

Target of Action

It is known that 4-aminoquinolines, a class of compounds to which this molecule belongs, have been extensively used in the control and eradication of malaria .

Mode of Action

It is known that the effectiveness of 4-aminoquinolines, such as chloroquine, is partly dependent upon drug accumulation in the acidic digestive vacuole (dv) of the parasite .

Result of Action

It is known that 4-aminoquinolines have shown excellent clinical efficacy in the control and eradication of malaria .

properties

IUPAC Name |

4-amino-8-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQKTDVVSMSBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588692 | |

| Record name | 4-Amino-8-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-8-chloroquinoline-3-carboxylic acid | |

CAS RN |

955328-22-0 | |

| Record name | 4-Amino-8-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)